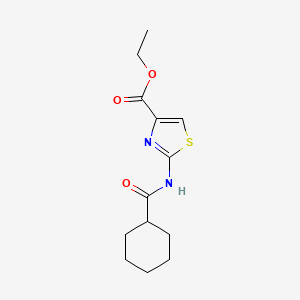![molecular formula C19H15NO6S2 B6523145 2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid CAS No. 875302-83-3](/img/structure/B6523145.png)
2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is a complex organic molecule that finds applications across various domains, such as chemistry, biology, medicine, and industry. It features a thiazolidine ring, a critical structural motif known for its diverse pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved through multi-step organic reactions starting from basic precursors. Generally, it involves the formation of the thiazolidine ring via cyclization reactions. Specific conditions, such as the use of catalysts, temperature control, and solvent selection, are meticulously optimized to maximize yield and purity.
Industrial Production Methods: In an industrial setting, large-scale synthesis of this compound may be conducted using automated processes that ensure consistency and scalability. This often includes continuous flow reactors and advanced purification techniques to meet the stringent quality requirements for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidative modifications, particularly at the sulfur atom or the phenyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the carbonyl groups, potentially yielding hydroxylated products.
Common Reagents and Conditions: Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and different halides for substitution reactions are commonly used under controlled conditions to ensure specific transformations.
Major Products: The reactions result in a range of derivatives with modified functional groups, which could exhibit different chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a scaffold for diverse chemical libraries in drug discovery.
Biology: In biological research, it may act as a tool for studying enzyme interactions, cellular pathways, and as a molecular probe due to its structural complexity.
Medicine: It holds potential therapeutic properties, being investigated for its efficacy in treating various diseases due to its ability to modulate specific biological targets.
Industry: In industrial applications, it may be used in the development of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The compound's mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors. Its effects can include inhibition or activation of these targets, influencing key biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
2-[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
2-[(5-oxo-4-phenyl-1,3-thiazolidin-2-ylidene)methyl]benzoic acid
Uniqueness: Compared to similar compounds, 2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid stands out due to the presence of a furan ring, which can impart unique electronic properties and potential biological activities.
This detailed exploration captures the essence of this compound, outlining its preparation, reactions, applications, mechanism of action, and comparison with similar compounds. Let me know if there’s anything more specific you need!
Propriétés
IUPAC Name |
2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6S2/c21-16(22)9-7-13(18(24)25)20-17(23)15(28-19(20)27)10-12-6-8-14(26-12)11-4-2-1-3-5-11/h1-6,8,10,13H,7,9H2,(H,21,22)(H,24,25)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAGJKVHVRKFGT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6523071.png)

![2,4-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6523081.png)


![ethyl (2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523118.png)
![3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B6523133.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide](/img/structure/B6523135.png)

![4-(methylsulfanyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B6523163.png)
![4-(methylsulfanyl)-2-[(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B6523164.png)
![2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B6523166.png)
